

Application Notes and Protocols for MS159

Dosage in Mouse Models

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Compound of Interest

Compound Name: MS159
Cat. No.: B15542451

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **MS159**, a first-in-class proteolysis targeting chimera (PROTAC) degrader of the nuclear receptor binding SET domain protein 2 (NSD2), in preclinical mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of **MS159**.

Introduction to MS159

MS159 is a heterobifunctional molecule that induces the degradation of NSD2 by hijacking the ubiquitin-proteasome system. It achieves this by simultaneously binding to NSD2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome. Overexpression of NSD2 is implicated in the pathogenesis of various cancers, including multiple myeloma and triple-negative breast cancer (TNBC). By degrading NSD2, **MS159** offers a therapeutic strategy to counteract the oncogenic functions of this protein. In addition to NSD2, **MS159** also induces the degradation of CRBN neo-substrates, including the transcription factors IKZF1 and IKZF3.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo use of **MS159** in a mouse xenograft model.

Parameter	Details	Reference
Mouse Model	Athymic nude mice	[1][2]
Cancer Cell Line	MDA-MB-231 (Triple-Negative Breast Cancer)	[1][2]
Dosage	50 mg/kg	[1][2]
Administration Route	Intraperitoneal (i.p.) injection	[1][2]
Treatment Frequency	Once daily	[1][2]
Vehicle	DMSO, PEG300, Tween-80, Saline	[1][2]
Observed Effects	Significant reduction in tumor growth	[1][2]

Experimental Protocols

Preparation of MS159 for In Vivo Administration

A recommended vehicle for solubilizing **MS159** for intraperitoneal injection in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

- **MS159** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80

- Sterile saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of **MS159** in DMSO.
- For a final injection volume, combine the components in the following ratio: 10% DMSO (from stock solution), 40% PEG300, 5% Tween-80, and 45% saline.
- Ensure all components are thoroughly mixed to achieve a clear solution. Gentle warming or sonication may be used to aid dissolution.
- Prepare the final formulation fresh before each administration.

MDA-MB-231 Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.

Materials:

- MDA-MB-231 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Matrigel (optional, can enhance tumor take rate)
- Athymic nude mice (female, 6-8 weeks old)
- Syringes and needles (27-30 gauge)
- Anesthetic (e.g., isoflurane)
- Calipers for tumor measurement

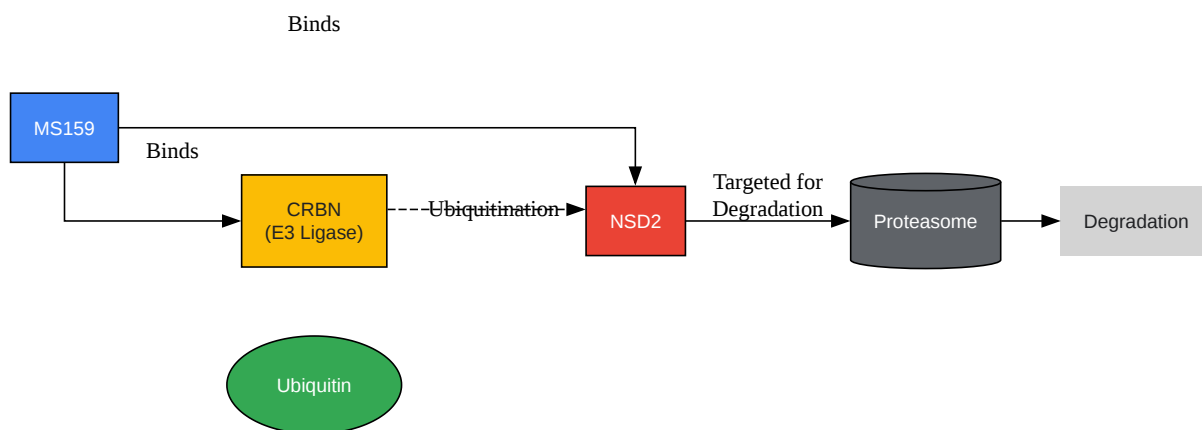
Protocol:

- Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
- Cell Preparation:
 - Harvest cells using trypsin-EDTA.
 - Wash the cells with sterile PBS.
 - Resuspend the cells in sterile PBS or a PBS/Matrigel mixture (1:1 ratio) at a concentration of 5×10^7 cells/mL.
- Tumor Cell Implantation:
 - Anesthetize the mice using a calibrated vaporizer with isoflurane.
 - Inject 100 μ L of the cell suspension (containing 5×10^6 cells) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
 - Administer **MS159** (50 mg/kg, i.p.) or the vehicle control to the respective groups daily.
- Efficacy Evaluation:
 - Continue to monitor tumor growth and body weight throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathways and Experimental Workflows

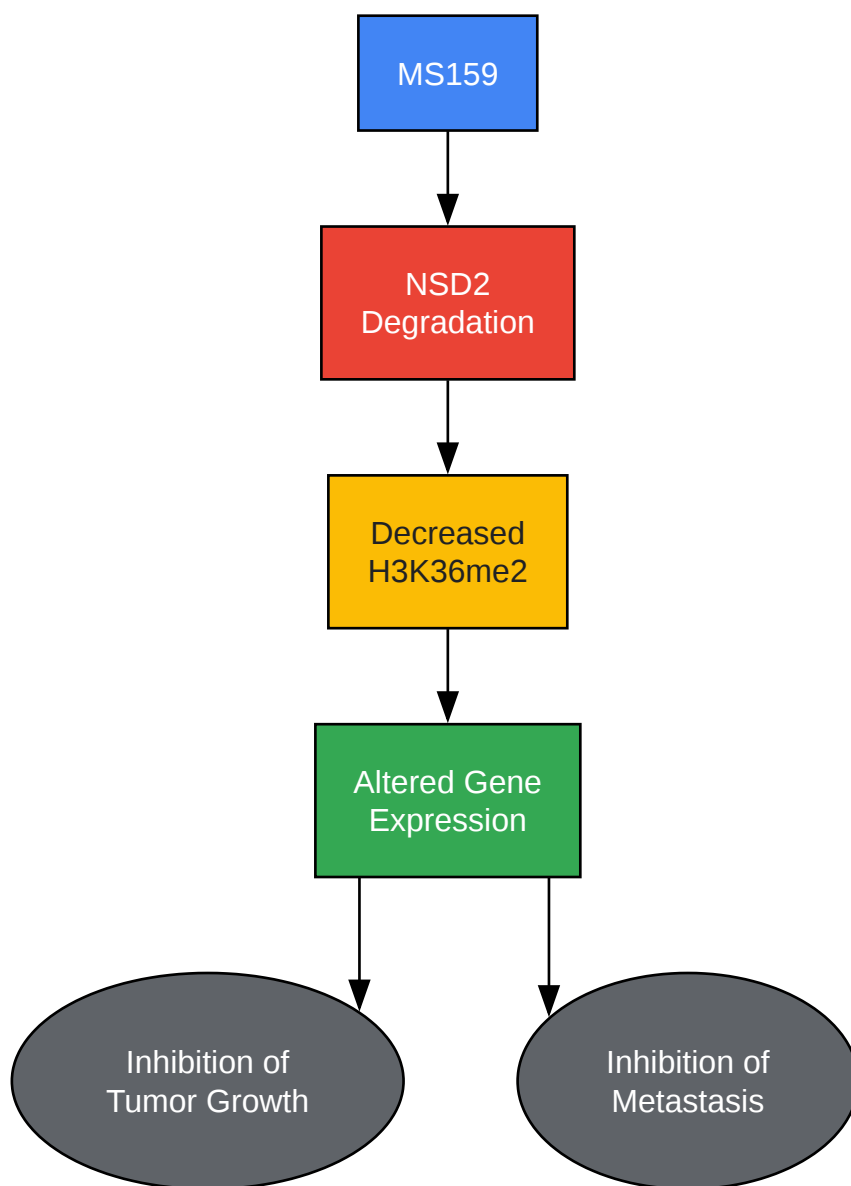
MS159 Mechanism of Action



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Caption: Mechanism of **MS159**-induced NSD2 degradation.

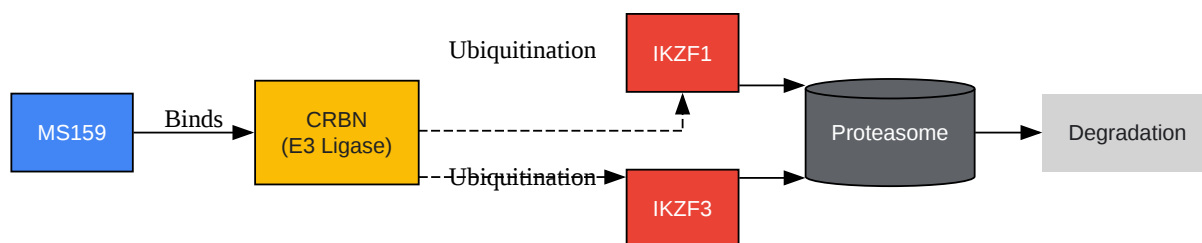
Downstream Effects of NSD2 Degradation



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Caption: Signaling consequences of NSD2 degradation by **MS159**.

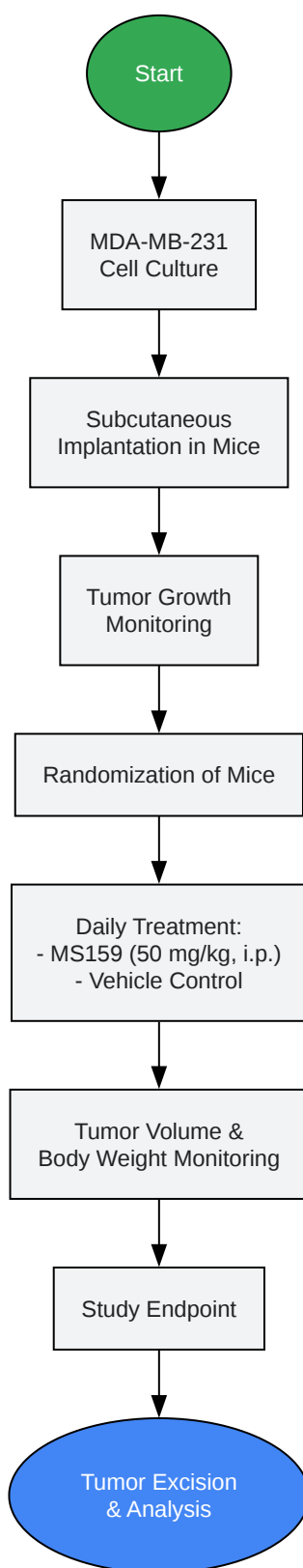
Degradation of IKZF1 and IKZF3



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Caption: **MS159**-mediated degradation of neo-substrates IKZF1 and IKZF3.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing the in vivo efficacy of **MS159**.

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References

- [1. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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